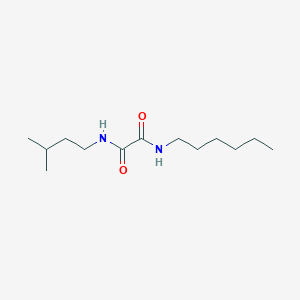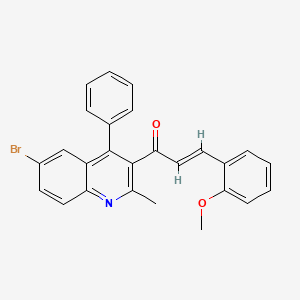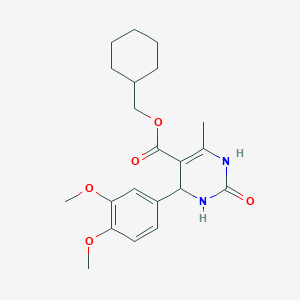
N-hexyl-N'-(3-methylbutyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hexyl-N’-(3-methylbutyl)ethanediamide is an organic compound characterized by the presence of two amide groups attached to a hexyl and a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-N’-(3-methylbutyl)ethanediamide typically involves the reaction of hexylamine and 3-methylbutylamine with ethylenediamine. The process can be summarized as follows:
-
Step 1: Formation of Intermediate Amides
- Hexylamine and 3-methylbutylamine are reacted with ethylenediamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
- The reaction is carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature.
-
Step 2: Purification
- The crude product is purified using column chromatography or recrystallization to obtain the pure N-hexyl-N’-(3-methylbutyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the production of N-hexyl-N’-(3-methylbutyl)ethanediamide may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-N’-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
-
Reduction
- Reduction of the amide groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3), resulting in the formation of primary amines.
-
Substitution
- The amide groups can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming new amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, borane; reactions are usually performed in anhydrous conditions under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary amines
Substitution: New amide derivatives
Scientific Research Applications
N-hexyl-N’-(3-methylbutyl)ethanediamide has several applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry for the formation of metal complexes.
-
Biology
- Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
-
Medicine
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
- Evaluated for its pharmacological properties, including anti-inflammatory and analgesic effects.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed as an intermediate in the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-hexyl-N’-(3-methylbutyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-hexyl-N’-(2-methylbutyl)ethanediamide
- N-hexyl-N’-(3-ethylbutyl)ethanediamide
- N-hexyl-N’-(3-methylpentyl)ethanediamide
Uniqueness
N-hexyl-N’-(3-methylbutyl)ethanediamide is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specialized applications.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
N-hexyl-N'-(3-methylbutyl)oxamide |
InChI |
InChI=1S/C13H26N2O2/c1-4-5-6-7-9-14-12(16)13(17)15-10-8-11(2)3/h11H,4-10H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
JFCGOJIYXDLIGK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11101155.png)
![N-(2-{2-[(E)-1-(3-Hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B11101159.png)
![6-Amino-4-(2-chlorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11101162.png)
![N-Allyl-6-{2-[(Z)-1-(9-anthryl)methylidene]hydrazino}-6-oxohexanamide](/img/structure/B11101170.png)
![(4E)-4-{[2-(2,4-dinitrophenyl)hydrazinyl]methylidene}-5-methyl-2-(2-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11101171.png)
![4,8-dichloro-2,6-di(pyridin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B11101178.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11101185.png)



![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11101207.png)
![methyl 3-[(3E)-3-(4-bromobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11101212.png)
![N,N'-[4-methyl-5-(phenylsulfanyl)benzene-1,3-diyl]bis(2,4-difluorobenzamide)](/img/structure/B11101224.png)
![(2E)-N-{[2-(diphenoxyacetyl)hydrazinyl]carbonothioyl}but-2-enamide](/img/structure/B11101226.png)
